molecular formula C17H16ClNO6S B475620 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate CAS No. 432012-07-2

2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B475620
CAS No.: 432012-07-2
M. Wt: 397.8g/mol
InChI Key: JFLLANTTWIYCBL-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is a chemical compound with the molecular formula C17H16ClNO6S . It is also known by its synonyms, which include Benzenesulfonic acid, 4-(acetylamino)-, 2-chloro-6-ethoxy-4-formylphenyl ester .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H16ClNO6S. It has an average mass of 397.830 Da and a monoisotopic mass of 397.038696 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 643.5±55.0 °C and a predicted density of 1.419±0.06 g/cm3 .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for detailed safety information .

Properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLLANTTWIYCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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